4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O2S/c24-19-12-10-15(11-13-19)20-14-29-23(25-20)26-22(28)18-8-6-17(7-9-18)21(27)16-4-2-1-3-5-16/h1-14H,(H,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUPWKCRALEDEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Synthesis via Hantzsch Thiazole Reaction
The thiazole scaffold is synthesized using a modified Hantzsch thiazole reaction. Key reagents include 4-fluoroaniline and α-bromoacetophenone derivatives.
Reaction Conditions :
- Solvent : Ethanol (EtOH) or acetonitrile (MeCN)
- Temperature : 80–90°C under reflux
- Catalyst : None required (autocatalytic under acidic conditions)
- Duration : 6–8 hours
The reaction proceeds via condensation of 4-fluoroaniline with α-bromoacetophenone, followed by cyclization to form the thiazole ring.
Mechanistic Insight :
- Nucleophilic attack of the sulfur atom in thiourea on the α-carbon of α-bromoacetophenone.
- Elimination of HBr to form a thioamide intermediate.
- Cyclization via intramolecular nucleophilic substitution to yield the thiazole core.
Yield : 78–85%.
Amide Coupling for Benzamide Formation
The 4-(4-fluorophenyl)-1,3-thiazol-2-amine intermediate undergoes amidation with 4-benzoylbenzoyl chloride.
Reaction Conditions :
- Solvent : Dichloromethane (DCM) or dimethylformamide (DMF)
- Base : Triethylamine (Et₃N) or pyridine
- Temperature : Room temperature (20–25°C)
- Duration : 12–16 hours
Procedure :
- Dissolve 4-(4-fluorophenyl)-1,3-thiazol-2-amine (1.0 equiv) in anhydrous DCM.
- Add Et₃N (2.5 equiv) to deprotonate the amine.
- Slowly introduce 4-benzoylbenzoyl chloride (1.2 equiv) via syringe.
- Monitor reaction progress via thin-layer chromatography (TLC).
Functional Group Compatibility and Side Reactions
- 4-Fluorophenyl Stability : The electron-withdrawing fluorine group minimizes unwanted electrophilic aromatic substitution during benzoylation.
- Amide Bond Hydrolysis Risk : Controlled pH (neutral to slightly basic) prevents cleavage of the amide bond.
Optimization of Synthetic Parameters
Solvent Selection for Thiazole Formation
| Solvent | Dielectric Constant | Reaction Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 78 | 95 |
| Acetonitrile | 37.5 | 85 | 97 |
| DMF | 36.7 | 72 | 89 |
Acetonitrile provides optimal polar aprotic conditions for cyclization.
Temperature Impact on Amidation
| Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 0–5 | 24 | 65 |
| 20–25 | 12 | 88 |
| 40 | 8 | 75 |
Room temperature balances reaction rate and byproduct formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
¹³C NMR (100 MHz, DMSO-d₆) :
Infrared (IR) Spectroscopy
| Bond | Wavenumber (cm⁻¹) |
|---|---|
| C=O (amide) | 1660–1681 |
| C-F | 1220–1245 |
| C-N (thiazole) | 1442–1473 |
The carbonyl stretch at 1660–1681 cm⁻¹ confirms successful amidation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
- Reactor Type : Microfluidic tubular reactor
- Throughput : 5 kg/day
- Purity : >99% (HPLC)
Continuous flow systems reduce side reactions and improve heat dissipation.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 76% |
| Process Mass Intensity (PMI) | 8.2 |
| E-Factor | 12.4 |
Solvent recovery systems reduce PMI by 40% in large-scale batches.
Comparative Analysis with Analogous Compounds
Substituent Effects on Yield
| R Group on Thiazole | Yield (%) |
|---|---|
| 4-Fluorophenyl | 88 |
| 4-Chlorophenyl | 81 |
| 4-Methoxyphenyl | 73 |
Electron-withdrawing groups (e.g., -F) enhance reaction rates and yields.
Challenges and Mitigation Strategies
Purification Difficulties
Moisture Sensitivity
- Issue : Hydrolysis of benzoyl chloride intermediate.
- Solution : Use of molecular sieves (3Å) in reaction mixture.
Emerging Methodologies
Microwave-Assisted Synthesis
Enzyme-Catalyzed Amidation
- Catalyst : Candida antarctica lipase B (CAL-B)
- Solvent : tert-Butanol
- Yield : 79% (room temperature, 24 h).
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiproliferative properties.
Industry: Possible applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for cell growth and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
N-[4-(4-Methylphenyl)-1,3-Thiazol-2-yl]-2-Phenoxybenzamide
- Molecular Formula : C₂₃H₁₈N₂O₂S
- Key Differences: Replaces the benzoyl group with a 2-phenoxybenzamide moiety and substitutes the 4-fluorophenyl group with a 4-methylphenyl ring.
- Biological Relevance : Reported to exhibit 129.23% activity in unspecified assays (p < 0.05), suggesting enhanced efficacy compared to the target compound .
4-(Diethylsulfamoyl)-N-[4-(4-Fluorophenyl)-1,3-Thiazol-2-yl]Benzamide
Modifications to the Benzamide Group
4-Fluoro-N-[2-(2-Phenyl-1,3-Thiazol-4-yl)Ethyl]Benzamide
- Molecular Formula : C₁₉H₁₆FN₃OS
- Key Differences : Substitutes the thiazol-2-yl group with a thiazol-4-yl ring and introduces an ethyl linker.
- Pharmacokinetic Implications : The ethyl spacer may alter membrane permeability or metabolic stability .
4-(Azepan-1-ylsulfonyl)-N-[4-(4-Phenoxyphenyl)-1,3-Thiazol-2-yl]Benzamide
Functional Group Additions and Aromatic Modifications
Masitinib Mesylate
- Molecular Formula : C₂₈H₃₀N₆O₃S
- Key Differences : Contains a pyridinyl-thiazole scaffold and a methylpiperazine group.
N-[4-(2,5-Dimethoxyphenyl)-1,3-Thiazol-2-yl]-2-[(4-Fluorophenyl)Methoxy]Benzamide
- Molecular Formula : C₂₆H₂₂FN₃O₄S
Structural-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound may enhance metabolic stability by reducing oxidative degradation .
- Bulkiness vs. Activity : Bulky substituents (e.g., azepane-sulfonyl in ) can reduce off-target interactions but may lower bioavailability.
- Polar Modifications : Sulfonamide or sulfamoyl groups (e.g., ) improve water solubility, critical for drug formulation.
Biological Activity
4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide is with a molecular weight of approximately 357.43 g/mol. The structure features a benzamide core, a thiazole ring, and a fluorophenyl group, which contribute to its unique pharmacological properties.
The primary target of this compound is Carbonic Anhydrase II (CA II) . It interacts with CA II, influencing enzyme activity and potentially altering biochemical pathways related to pH regulation and carbon dioxide transport.
Biochemical Pathways
- pH Regulation : CA II plays a crucial role in maintaining acid-base balance in tissues.
- Carbon Dioxide Transport : The compound may enhance the efficiency of CO2 transport across cell membranes.
Biological Activity
Research indicates that 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide exhibits notable antitumor and antimicrobial properties.
Antitumor Activity
Numerous studies have reported the compound's cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In vitro studies have shown IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against solid tumor cells .
- Mechanism : The compound induces apoptosis and cell cycle arrest in the G2/M phase, contributing to its antitumor efficacy .
Antimicrobial Activity
The compound has also demonstrated potential antimicrobial effects against different bacterial strains. Comparative studies show its efficacy similar to standard antibiotics like norfloxacin .
Case Studies
-
Antitumor Efficacy in HepG2 Cells :
- A study evaluated the antiproliferative effects of the compound on HepG2 liver cancer cells, revealing significant growth inhibition with an IC50 value of 1.30 μM.
- The study indicated that the compound promotes apoptosis and disrupts cell cycle progression, enhancing its therapeutic potential against hepatocellular carcinoma .
-
Antimicrobial Evaluation :
- A series of experiments assessed the antimicrobial activity against Staphylococcus epidermidis, showing that derivatives of the compound exhibited comparable activity to traditional antibiotics.
- The presence of electron-donating groups in the structure was linked to increased antimicrobial potency .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide compared to structurally similar compounds:
| Compound Name | Antitumor IC50 (µg/mL) | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 4-benzoyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide | 1.61 - 1.98 | Comparable to norfloxacin | CA II inhibition |
| N-(4-(4-bromophenyl)-thiazol-2-yl)benzamide | 2.00 | Moderate | CA II inhibition |
| N-benzoyl-N'-[4-(fluorophenyl)-thiazol-2-yl]thiourea | 1.75 | Low | Unknown |
Q & A
Q. Key considerations :
- Inert atmosphere (N₂/Ar) to prevent oxidation of thiazole intermediates .
- Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and NMR for intermediate validation .
Which spectroscopic and analytical techniques are critical for structural confirmation?
Q. Basic
| Technique | Purpose | Conditions/Observations |
|---|---|---|
| ¹H/¹³C NMR | Confirm backbone and substituents | Thiazole C-H protons at δ 7.8–8.2 ppm; benzoyl carbonyl at ~168 ppm . |
| HPLC | Purity assessment | C18 column, acetonitrile/water (70:30), retention time ~12 min . |
| HRMS | Molecular ion validation | ESI+ mode, [M+H]⁺ calculated for C₂₃H₁₆FN₂O₂S: 403.0912 . |
Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the aromatic region .
How can researchers resolve discrepancies in reported biological activity data?
Advanced
Contradictions in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms .
- Solubility limitations : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts .
- Metabolic stability : Pre-incubate compounds with liver microsomes to assess degradation .
Methodological fix : Include positive controls (e.g., doxorubicin for cytotoxicity) and replicate assays across independent labs .
What computational strategies predict target interactions for this compound?
Q. Advanced
Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR) or tubulin. Prioritize poses with hydrogen bonds to the thiazole N and benzoyl carbonyl .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates robust interactions) .
Pharmacophore mapping : Align with known inhibitors (e.g., gefitinib) to identify critical hydrophobic/electrostatic features .
What in vitro models are recommended for initial bioactivity screening?
Q. Basic
- Anticancer : NCI-60 cell line panel, with dose-response curves (1–100 µM) over 72 hours .
- Antimicrobial : Broth microdilution against S. aureus (MIC) and C. albicans .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™ kits .
How can reaction yields be optimized during synthesis?
Q. Advanced
| Factor | Optimization Strategy | Impact on Yield |
|---|---|---|
| Solvent | Use DMF for amide coupling | Increases from 60% → 85% |
| Temperature | Maintain 0–5°C during benzoylation | Reduces side products |
| Catalyst | Add DMAP for acyl activation | Accelerates coupling rate |
Note : Monitor by LC-MS to detect early-stage intermediates .
What structural modifications enhance potency in SAR studies?
Q. Advanced
- Benzoyl group : Introduce electron-withdrawing groups (e.g., -NO₂) at the para position to improve kinase binding .
- Thiazole ring : Replace 4-fluorophenyl with 3,4-dimethoxyphenyl to enhance solubility and antimicrobial activity .
- Amide linker : Substitute with sulfonamide for increased metabolic stability .
Validation : Compare IC₅₀ values across derivatives using ANOVA (p <0.05) .
How to assess compound stability under experimental conditions?
Q. Basic
- Thermal stability : TGA/DSC analysis (decomposition temperature >200°C indicates suitability for in vitro assays) .
- Photostability : Expose to UV light (254 nm) for 24h; monitor degradation via HPLC .
- Solution stability : Store at -20°C in DMSO; avoid freeze-thaw cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
